molecular formula C9H16O B12663327 alpha,alpha-Dimethylcyclohex-3-ene-1-methanol CAS No. 90645-55-9

alpha,alpha-Dimethylcyclohex-3-ene-1-methanol

Cat. No.: B12663327
CAS No.: 90645-55-9
M. Wt: 140.22 g/mol
InChI Key: FGCVUJGUQUFWLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde and a strong acid catalyst, followed by reduction with a suitable reducing agent . The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Strong acids such as sulfuric acid or hydrochloric acid

    Reducing Agents: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Hydrochloric acid, bromine, ammonia

Major Products Formed

Scientific Research Applications

Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Alpha,alpha-Dimethylcyclohexanol
  • Alpha,alpha-Dimethylcyclohexanone
  • Cyclohexanol
  • Cyclohexanone

Uniqueness

Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol is unique due to its combination of a cyclohexene ring and a tertiary alcohol group. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

90645-55-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-cyclohex-3-en-1-ylpropan-2-ol

InChI

InChI=1S/C9H16O/c1-9(2,10)8-6-4-3-5-7-8/h3-4,8,10H,5-7H2,1-2H3

InChI Key

FGCVUJGUQUFWLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC=CC1)O

Origin of Product

United States

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